Product packaging for Cucumopine(Cat. No.:CAS No. 110342-24-0)

Cucumopine

Cat. No.: B057430
CAS No.: 110342-24-0
M. Wt: 283.24 g/mol
InChI Key: XGCZNSAJOHDWQS-KGFZYKRKSA-N
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Description

Cucumopine is a member of the opine family, a class of compounds specifically synthesized in plant tissues transformed by pathogenic Agrobacterium species, most notably those inducing crown gall disease. This compound serves as a unique metabolic marker for successful T-DNA transfer and integration from the bacterial Ti (tumor-inducing) plasmid into the plant genome. In research, this compound is critically valuable for studying the molecular mechanisms of Agrobacterium-mediated genetic transformation, a foundational technique in plant biotechnology. Its primary mechanism of action involves functioning as a specific nutrient source, or opine, for the colonizing Agrobacterium strain, which possesses the catabolic genes to utilize it, thereby creating a selective environment. Researchers utilize this compound to identify and select transformed plant tissues, to investigate opine biosynthesis and catabolism pathways, and to understand the intricate chemical signaling between pathogenic bacteria and their host plants. Its application is essential in phytopathology studies, the development of novel plant transformation vectors, and advancing our comprehension of inter-kingdom horizontal gene transfer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O6 B057430 Cucumopine CAS No. 110342-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCZNSAJOHDWQS-KGFZYKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149219
Record name Cucumopine
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URL https://comptox.epa.gov/dashboard/DTXSID30149219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110342-24-0
Record name (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110342-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucumopine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucumopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cucumopine Biosynthesis and Genetic Regulation

Genetic Basis of Cucumopine Synthesis in Agrobacterium rhizogenes

Evolutionary Fate and Conservation of cus-like Genes in Naturally Transgenic Plants

Naturally transgenic plants are those that have undergone Agrobacterium-mediated genetic transformation under natural conditions, without human intervention fishersci.senih.govwikipedia.orgresearchgate.netwikipedia.orgepa.gov. These plants incorporate cellular T-DNA (cT-DNA) sequences, which are homologous to Agrobacterium T-DNAs, into their own genomes and transmit them to subsequent generations wikipedia.org.

Research into the evolutionary fate of these horizontally transferred genes has revealed a notable conservation of cus-like genes in various plant species. In the genus Arachis, which includes cultivated peanuts (Arachis hypogaea L.) and their wild ancestors, it has been observed that opine synthesis genes were acquired millions of years ago through natural transformation events wikipedia.org. While genes associated with the agropine (B1203042) synthesis pathway often became fragmented or lost over evolutionary time, cus-like genes have largely remained intact and functional across almost all investigated Arachis species fishersci.sewikipedia.orgresearchgate.netwikipedia.orgepa.govnih.govnih.gov. This suggests that the cus-like gene has been subject to stabilizing selection, indicating a potential adaptive advantage for the host plant fishersci.sewikipedia.orgwikipedia.orgepa.gov.

Table 1: Status of cus-like Genes in Selected Arachis Species

SpeciesGenome Type (if specified)cus-like Gene StatusReference
Arachis hypogaea L.A and B (tetraploid)Intact (expressed in roots, intraspecific variability) wikipedia.orgresearchgate.netepa.gov
Arachis duranensisA genomeIntact wikipedia.orgresearchgate.net
Arachis ipaensisB genomeTruncated wikipedia.orgresearchgate.net
Arachis monticolaA and B (tetraploid)Intact wikipedia.orgresearchgate.net
Arachis stenospermaA genomeIntact wikipedia.orgresearchgate.net
Arachis cardenasii-Intact wikipedia.orgresearchgate.net
Other Arachis species (16 of 22 studied)-Full-length epa.gov
Remaining Arachis species (6 of 22 studied)-Not full-length (truncated or fragments) epa.gov

Biological Roles and Molecular Mechanisms of Cucumopine

Interplay with Plant Cellular Metabolism and Development

Effects on Plant Growth Regulation and Organogenesis

Cucumopine's most notable association with plant growth regulation and organogenesis stems from its role as an opine in the context of Agrobacterium rhizogenes-mediated plant transformation. Agrobacterium rhizogenes is a bacterium capable of inducing the formation of "hairy roots" on susceptible dicotyledonous plants by transferring a segment of its root-inducing (Ri) plasmid DNA, known as T-DNA, into the plant genome plantaedb.com.

This compound is one of several unusual amino acid-sugar conjugates, termed opines, that are synthesized by enzymes encoded by genes located on the T-DNA of Agrobacterium rhizogenes Ri plasmids plantaedb.comscience.gov. These opines are not naturally found in untransformed plant tissues plantaedb.com. The T-DNA of this compound-type Ri plasmids is characterized by a continuous stretch of DNA plantaedb.com.

A significant characteristic of these Agrobacterium-induced hairy roots is their ability to proliferate in vitro without the need for external plant hormone supplementation, a stark contrast to normal plant tissue cultures plantaedb.com. Furthermore, these hairy roots often retain the capacity to regenerate into whole, fertile transgenic plants plantaedb.com. While the precise molecular mechanism by which this compound itself directly regulates plant growth or organogenesis, independent of the entire Agrobacterium T-DNA and its associated rol genes, is still under investigation and less defined compared to other opines, its synthesis is a hallmark of this altered growth state plantaedb.comnih.gov. This suggests that the presence and metabolism of this compound within transformed plant cells contribute to the unique growth characteristics observed in hairy root cultures.

Proposed Roles in Plant Defense Mechanisms and Stress Responses

Beyond its involvement in Agrobacterium-induced growth alterations, this compound is also being investigated for its potential roles in plant defense mechanisms and responses to various stresses. Research indicates that this compound may be involved in plant defense mechanisms and stress responses, although detailed findings on its direct molecular actions in these processes are still emerging nih.gov.

Plants possess intricate defense systems to counteract challenges from biotic stressors, such as pathogens and herbivores, and abiotic stressors, including environmental fluctuations epa.govresearchgate.net. These defense mechanisms can be either preformed, involving the storage of toxic secondary metabolites, or inducible, activated upon detection of an attack epa.govresearchgate.net. The ongoing research into this compound aims to elucidate if and how it contributes to these complex plant defense strategies. Understanding this compound's proposed role in plant defense and stress responses could pave the way for developing novel approaches to enhance crop resilience against pathogens and adverse environmental conditions nih.gov.

Analytical Methodologies for Cucumopine Detection and Quantification

Enzymatic Bioassays for Opine Detection

Enzymatic bioassays represent a foundational approach for the detection of opines, including cucumopine. These assays leverage the specificity of enzymes involved in opine metabolism. researchgate.netresearchgate.net The principle involves the use of specific enzymes that catalyze reactions with opines, often leading to a measurable change, such as the consumption of a substrate or the production of a detectable product. For instance, in the context of crown gall disease, opines are unusual compounds whose synthesis and catabolism are governed by genes residing on Agrobacterium Ti-plasmid DNA. researchgate.net

Historically, enzymatic assays have been employed for their high specificity, as enzymes are highly selective for their substrates. This specificity can be advantageous in complex biological matrices where many compounds might interfere with less specific detection methods. However, their application is dependent on the availability of purified or recombinant enzymes specific to the target opine, which can sometimes limit their widespread use for comprehensive profiling of diverse opines. mdpi.comnih.govmdpi.com Despite these considerations, enzymatic assays remain a valuable tool for targeted detection of specific opines.

Derivatization Strategies for Enhanced Sensitivity and Selectivity (e.g., NBD-F)

To overcome limitations in sensitivity and to enable detection using common analytical instruments, derivatization strategies are frequently employed for this compound and other opines. One prominent derivatization reagent is 4-fluoro-7-nitrobenzoxadiazole (NBD-F). researchgate.netdergipark.org.trresearchgate.net NBD-F reacts with primary and secondary amino groups present in compounds like opines, forming highly fluorescent adducts. dergipark.org.trresearchgate.net This derivatization significantly enhances the detectability of opines when coupled with techniques such as high-performance liquid chromatography (HPLC) equipped with fluorescence detection.

Research has demonstrated the effectiveness of NBD-F derivatization for the separation, detection, and quantification of various imine-linked opines, including this compound, mannopine (B1214287), mannopinic acid, octopine, octopinic acid, and nopaline. researchgate.net The on-column detection limits for NBD-opines have been reported to vary from 0.1 pmol to 5 pmol, showcasing the enhanced sensitivity achieved through this derivatization approach. researchgate.net This method has been successfully applied to quantify opines in biological samples, such as mannopine on the leaf surfaces of transgenic tobacco plants. researchgate.net The derivatization scheme with NBD-F is a standard method for analyzing low levels of amines and amino acids, providing stable and highly fluorescent products. dergipark.org.trresearchgate.net

Table 1: On-Column Detection Limits for NBD-Opines via RP-HPLC with Fluorescence Detection researchgate.net

Opine TypeOn-Column Detection Limit (pmol)
Mannopine0.1 - 5
Mannopinic acid0.1 - 5
This compound0.1 - 5
Octopine0.1 - 5
Octopinic acid0.1 - 5
Nopaline0.1 - 5
Nor-mannopine0.1 - 5
Galactopine0.1 - 5
Glucopine0.1 - 5

Advances in Comprehensive Opine Profiling for Research and Diagnostics

Recent advancements in analytical chemistry have led to more comprehensive approaches for opine profiling, which are vital for both research and diagnostic applications. Traditional methods like paper/thin layer chromatography (TLC), high-voltage paper electrophoresis (HVPE), and various HPLC configurations (with UV, conductivity, or refractometry detectors) have been used. researchgate.netresearchgate.net However, the emergence of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has significantly revolutionized opine analysis. researchgate.netresearchgate.net

LC-HRMS offers superior capabilities for detecting a wide range of opines in a single analytical run, including those for which standard compounds may not be readily available. researchgate.netresearchgate.net This is particularly valuable given the diversity of opine types associated with different Agrobacterium strains (e.g., octopine, nopaline, this compound, vitopine, succinamopine, chrysopine). researchgate.netoup.com The method enables the validation of detection selectivity for a broad spectrum of standard opines in pure solutions and complex plant extracts. researchgate.net

The ability to comprehensively profile opines serves as a powerful tool for plant gall analysis and the diagnosis of crown gall and hairy root diseases. researchgate.net Since opines are specific metabolites biosynthesized by Agrobacterium-transformed plant cells, their presence constitutes a persistent and reliable biomarker of plant infection. researchgate.net This comprehensive profiling aids in distinguishing healthy callus tissues from crown galls and indirectly identifying Agrobacterium infections, thereby informing strategies for improving crop resilience and productivity. researchgate.netub.edu

Synthetic Approaches to Cucumopine and Its Analogs

Chemoenzymatic Synthesis of Opines (Contextual to Cucumopine)

Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical transformations, offers a powerful route to complex molecules, including natural products and their derivatives. This approach is highly valued for its remarkable regio- and stereoselectivity, mild reaction conditions, and ability to process complex substrates, leading to efficient and sustainable chemical production metabolomicsworkbench.orgnih.govresearchgate.net.

In the specific context of opines, a class of compounds to which this compound belongs, biomimetic synthetic strategies have been explored. For instance, the diastereoselective biomimetic synthesis of natural products like mikimopine (B1245169) and this compound has been achieved. This synthesis is based on their proposed biogenesis, involving a Pictet-Spengler reaction between naturally abundant precursors such as α-ketoglutaric acid and L-histidine uni.lu. This highlights how understanding natural biosynthetic pathways can inform and guide laboratory synthesis.

Naturally, opines, including this compound, are synthesized in plants following infection by Agrobacterium species. These bacteria transfer a segment of their plasmid DNA, known as T-DNA, into the plant's chromosome. Genes within this T-DNA, such as the this compound synthesis (cus) gene, lead to the production of opines, which serve as a nutrient source for the bacterium ctdbase.orgnih.govwikipedia.orgplantaedb.com. While this is a biological process, it underscores the enzymatic pathways involved in opine formation.

Strategies in Total Synthesis of Complex Natural Products (General Methodologies Applicable to Analog Synthesis)

Convergent Synthesis Principles for Fragment Coupling

The core principle of convergent synthesis lies in the coupling of fragments that possess similar levels of complexity, thereby rapidly increasing the molecular complexity in a single, strategic step. Methodologies that facilitate effective fragment connection are crucial for successful convergent synthetic plans. Examples include various reaction types for fragment assembly, such as single-electron reducing agents in late-stage cyclizations or different types of cycloaddition reactions that simultaneously construct multiple challenging bonds.

The efficiency advantage of convergent synthesis over linear synthesis can be conceptually illustrated as follows:

Synthesis TypeDescriptionYield Calculation (Conceptual)
Linear SynthesisA → B → C → D(Yield A→B) × (Yield B→C) × (Yield C→D)
Convergent SynthesisA → B; C → D; B + D → E(Yield A→B) × (Yield C→D) × (Yield B+D→E)

Classical Multistep and Advanced Cascade Sequences

Classical multi-step synthesis involves a series of individual chemical reactions, often requiring isolation and purification of intermediates at each stage. While effective, this can be time-consuming, labor-intensive, and generate considerable waste.

In contrast, cascade reactions, also known as domino or tandem reactions, represent a more advanced and efficient approach. A cascade reaction is a sequence of at least two consecutive chemical reactions that occur in a single step, without the need for isolating intermediates. The chemical functionality formed in one step spontaneously becomes the reactant for the next, creating a domino-like sequence of events.

The undeniable benefits of cascade reactions include high atom economy, reduced waste generation, and economies of time and labor, aligning with principles of green chemistry. They are particularly powerful for constructing complex polycyclic frameworks found in natural products, enabling significant increases in molecular complexity from relatively simple starting materials. Various types of cascade reactions exist, including pericyclic, heteroatom-mediated, cationic, metal-catalyzed, organocatalytic, and radical sequences. The design of such cascades poses a significant intellectual challenge but offers enhanced practical efficiency and aesthetic appeal to synthetic planning.

Chemical Derivatization for Investigating Biological Function

Chemical derivatization, often referred to as semisynthesis, is a crucial strategy for investigating the biological function of natural products and their analogs. This process involves chemically modifying isolated natural compounds to create derivatives with altered or enhanced properties. The primary goals of derivatization include conducting structure-activity relationship (SAR) studies, improving physicochemical properties, and optimizing pharmacokinetic and pharmacodynamic aspects.

SAR studies, in particular, are fundamental to understanding how specific structural features of a molecule relate to its biological activity. By systematically introducing or removing functional groups, or making other structural changes, chemists can identify key pharmacophores and elucidate the molecular mechanisms underlying a compound's effects. This is especially valuable for natural products, which often possess unique and complex scaffolds that are challenging to access through de novo total synthesis.

Methods for derivatization often focus on functionalizing C-H bonds, which dramatically increases the range of available sites for modification while aiming to maintain or improve the bioactivity of the derivatives. Techniques such as Rh(II)-catalyzed amination have been developed to enable simultaneous SAR studies and "arming" (e.g., alkynylation) of natural products, allowing for the functionalization of allylic and benzylic C-H bonds or olefins via aziridination. These derivatization strategies are mild enough to tolerate various functional groups commonly found in natural products, including alcohols, ethers, lactones, lactams, esters, quinolines, and piperazines. The ability to perform such modifications on a microscale is also critical, as natural products are often available in limited quantities.

Chemical derivatization thus serves as a vital link between synthetic chemistry and chemical biology, providing molecular tools to explore cell biology, identify cellular targets, and ultimately contribute to the development of new therapeutic agents.

Biological and Preclinical Investigations of Cucumopine S Effects in Plant Systems

Methodological Approaches in Plant-Based Preclinical Research for this compound

Preclinical research involving this compound in plant systems largely centers on the interaction between plants and Agrobacterium rhizogenes, a soil bacterium known for its ability to induce hairy root disease fspublishers.orgbdbotsociety.orgresearchgate.netnih.gov. The methodologies employed span genetic manipulation, cultivation of transformed plant tissues, and analytical techniques for compound identification.

A primary methodological approach involves the use of Agrobacterium rhizogenes strains, such as the this compound-type strain K599 (NCPPB2659), which is known for its high efficiency in inducing hairy roots across various plant species, including legumes like soybean and monocots like corn fspublishers.orgbdbotsociety.orgresearchgate.net. The infection process involves the transfer of a segment of bacterial DNA, known as T-DNA, from the Agrobacterium Ri plasmid into the host plant genome fspublishers.orgbdbotsociety.orgscielo.br. This T-DNA carries genes responsible for opine synthesis, including the cus gene for this compound, and rol (root oncogenic locus) genes (e.g., rolA, rolB, rolC) that promote the formation of hairy roots fspublishers.orgbdbotsociety.orgresearchgate.netresearchgate.net.

Once transformed plant tissues, particularly hairy roots, are established, they can be maintained in vitro on hormone-free media, providing a stable and reproducible system for research bdbotsociety.orgresearchgate.net. These cultures serve as valuable models for studying gene functions, metabolic pathways, and the production of specific compounds fspublishers.orgbdbotsociety.orgresearchgate.netnih.gov.

For the identification and characterization of this compound from plant extracts, various analytical techniques are employed. These include extraction procedures such as maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction, followed by fractionation and purification using chromatographic methods like paper chromatography, thin-layer chromatography, gas chromatography, and high-performance liquid chromatography nih.govoleumdietetica.esijbsac.org. Subsequent identification of the compound is achieved through spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy nih.govoleumdietetica.es.

Development and Utilization of Transgenic Plant Models for this compound Research

The development and utilization of transgenic plant models have been instrumental in advancing this compound research. These models are primarily generated through Agrobacterium-mediated transformation, which is the most widely adopted method in plant genetic engineering fspublishers.orgnih.govscielo.brpressbooks.pubkws.com.

Agrobacterium-Mediated Hairy Root Induction: Agrobacterium rhizogenes strains, particularly the this compound-type strains like K599, are central to creating these transgenic models. The Ri (Root-inducing) plasmid within these bacteria contains T-DNA that, upon transfer and integration into the plant genome, expresses genes leading to the synthesis of opines and the characteristic hairy root phenotype fspublishers.orgbdbotsociety.orgresearchgate.netnih.gov. The T-DNA of the this compound-type A. rhizogenes K599, for instance, carries a single consecutive T-DNA region with 11 genes/coding regions, including the cus gene responsible for this compound synthesis, and rol genes such as rolA, rolB, and rolC, which are crucial for hairy root formation and development bdbotsociety.orgresearchgate.net.

Hairy root cultures derived from this transformation serve as a robust in vitro model system. They offer several advantages, including rapid growth, genetic stability, and the ability to produce secondary metabolites or other compounds of interest without the need for plant hormones in the culture medium fspublishers.orgbdbotsociety.orgnih.govresearchgate.net. These models are extensively used for:

Gene Function Studies: Investigating the roles of specific genes, including those involved in this compound biosynthesis or plant responses to opines fspublishers.orgbdbotsociety.org.

Metabolic Engineering: Manipulating metabolic pathways within the roots to enhance the production of valuable compounds bdbotsociety.org.

Plant-Microorganism Interactions: Serving as a system to understand the complex interactions between plants and root pests or other soil microbes fspublishers.orgbdbotsociety.orgnih.gov.

Regeneration of Transgenic Plants: Hairy roots can also be used as a source for regenerating complete transgenic plants fspublishers.orgbdbotsociety.orgresearchgate.netnih.gov.

Naturally Transgenic Plant Models: Beyond laboratory-induced transgenic plants, naturally occurring genetically modified organisms (nGMOs) also serve as models for this compound research. These plants have acquired Agrobacterium-derived T-DNA sequences, including cus-like genes, through natural horizontal gene transfer events over evolutionary time eco-vector.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgeco-vector.com. Studies on genera like Arachis (peanuts) have shown that cus-like genes, responsible for this compound synthesis, have remained intact and functional in many species, suggesting their evolutionary significance and providing natural systems to study this compound's long-term presence and expression within a plant genome researchgate.netnih.gov.

Identification and Validation of Biomarkers in this compound-Producing Biological Systems

The identification and validation of biomarkers in this compound-producing biological systems are crucial for understanding the molecular and physiological impacts of this compound and the Agrobacterium transformation process. Biomarkers are measurable indicators of a plant's cellular state in response to internal or external stimuli nih.gov.

Omics Approaches for Biomarker Discovery: Modern molecular techniques, particularly 'omics' technologies, are extensively utilized for biomarker identification:

Transcriptomics: This involves the study of gene expression patterns, providing insights into which genes are activated or suppressed in response to this compound presence or Agrobacterium infection. Transcriptomic analyses can reveal genes regulating important agronomic traits and differences in gene expression under various conditions ub.edufrontiersin.orgnih.gov. For example, the expression of the cus gene itself serves as a direct biomarker for the active synthesis of this compound within the plant system bdbotsociety.orgresearchgate.netresearchgate.netnih.gov.

Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within plant tissues and cells. Metabolomics can identify metabolic markers associated with specific physiological conditions or genetic modifications amazonaws.comnih.govnih.gov. Changes in the plant's metabolome can indicate the functional roles of specific metabolites in response to the presence of opines or the altered metabolism induced by Agrobacterium T-DNA nih.gov. For instance, metabolomics can reveal defense and detoxification mechanisms in plants under stress, which could be relevant when studying plant responses to Agrobacterium infection and opine production nih.gov.

Opines as Biomarkers: Opines themselves, including this compound, can be considered direct biomarkers of successful Agrobacterium transformation and the establishment of crown gall or hairy root diseases ub.eduoup.com. Their presence confirms the expression of bacterial T-DNA genes within the plant cells. The detection of this compound in plant tissues indicates the activity of the this compound synthase enzyme, encoded by the cus gene, which is a direct consequence of the transferred T-DNA bdbotsociety.orgresearchgate.neteco-vector.com.

Validation of Biomarkers: Validation of these potential biomarkers often involves quantitative analyses, such as quantitative real-time PCR (qRT-PCR) for transcript levels, and advanced mass spectrometry techniques for metabolite quantification researchgate.netfrontiersin.orgnih.gov. Correlating the expression levels of specific genes (e.g., cus or rol genes) or the accumulation of particular metabolites with the presence and activity of this compound provides strong evidence for their utility as biomarkers bdbotsociety.orgresearchgate.netresearchgate.net.

The table below summarizes key genes associated with this compound-type Agrobacterium rhizogenes T-DNA and their roles in plant transformation:

Gene NameFunction/Role in Plant SystemAssociated Phenomenon
cusEncodes this compound synthase, leading to this compound productionThis compound synthesis, Opine production
rolAInvolved in hairy root formation and developmentAltered root morphology, Hairy root induction
rolBInvolved in hairy root formation and developmentAltered root morphology, Hairy root induction
rolCInvolved in hairy root formation and developmentAltered root morphology, Hairy root induction

Future Research Directions and Potential Applications

Advancements in Plant Biotechnology Driven by Cucumopine Research

Research into this compound's biological significance is a driving force behind new biotechnological strategies aimed at improving agricultural sustainability and productivity. ontosight.ai

Strategies for Enhancing Crop Resistance to Pathogens and Environmental Stresses

Understanding this compound's involvement in plant defense mechanisms and stress responses is crucial for developing robust crops. ontosight.ai Plant biotechnology and genetics are continually evolving, with innovations in genome editing and advanced plant breeding strategies offering new avenues for enhancing crop resilience against a spectrum of evolving pathogens and diverse environmental stresses. frontiersin.orgresearchgate.netnih.gov Genetic engineering plays a pivotal role in improving stress tolerance in plants, encompassing resistance to various pathogens and abiotic stresses. researchgate.netnih.gov A key focus of current research is elucidating the molecular basis of plant reactions to natural environmental stressors. researchgate.net Transgenic plants have demonstrated enhanced resistance to environmental stresses through the expression of specific genes, highlighting the potential for engineering improved crop varieties. nih.gov

Utilization of Hairy Root Cultures for Sustainable Production of Valuable Secondary Metabolites

Hairy root cultures, induced by Agrobacterium rhizogenes, represent a promising biotechnological tool for the sustainable production of valuable secondary metabolites. These cultures are characterized by rapid growth in hormone-free media and genetic stability, making them highly suitable for bioproduction. thieme-connect.comnih.govresearchgate.netresearchgate.net Agrobacterium rhizogenes strains are classified based on the type of opines they induce, with the this compound-type strain K599 (NCPPB2659) being a notable example. researchgate.netresearchgate.netfrontiersin.org Hairy roots induced by K599 have been successfully utilized for various applications, including the production of herbal active ingredients as bioreactors. researchgate.net These cultures can mimic the phytochemical profiles of their corresponding wild-type organs and are amenable to large-scale cultivation in bioreactors. nih.govresearchgate.netresearchgate.netmdpi.com Furthermore, various elicitation methods can be employed to significantly enhance the accumulation of desired metabolites within hairy root cultures. nih.govresearchgate.net The inherent genotypic and biosynthetic stability of hairy root cultures positions them as "green cell factories" for the cost-effective production of high-value phytomolecules, and they are highly adaptable for pathway engineering. mdpi.com

Table 1: Characteristics of Agrobacterium rhizogenes Opine Types and Hairy Root Induction

Opine TypeT-DNA CharacteristicsAssociated Agrobacterium rhizogenes Strain Examples (if specified)
This compoundSingle T-DNA region frontiersin.orgK599 (NCPPB2659) researchgate.net
Mannopine (B1214287)Single T-DNA region frontiersin.orgNot specified in results
Agropine (B1203042)Two T-DNA regions (TR-DNA and TL-DNA) frontiersin.orgNot specified in results
Mikimopine (B1245169)Single T-DNA region universiteitleiden.nlNot specified in results

Elucidation of Novel Biological Functions of this compound Beyond Pathogen Interaction

While this compound's role in plant defense mechanisms is a primary area of investigation, future research aims to uncover its broader biological functions. As a metabolite found in certain plant species, this compound's involvement in general plant metabolism and diverse stress responses is being actively explored. ontosight.ai The unique chemical structure of this compound also suggests its potential as a scaffold for designing novel pharmaceutical compounds with specific biological activities, extending its relevance beyond plant-specific interactions. ontosight.ai This involves investigating its effects on plant growth and its intricate interactions with microorganisms within the plant rhizosphere, thereby expanding the understanding of its biological significance beyond direct pathogen defense. ontosight.ai

Bioinformatic and Comparative Genomic Analyses of Opine Synthesis Genes for Phylogenetic Insights

Bioinformatic and comparative genomic analyses are instrumental in deciphering the evolutionary relationships and functional diversity of opine synthesis genes, including those responsible for this compound production. Agrobacterium rhizogenes strains are categorized by the specific opines they produce, with this compound-type strains being a distinct group. researchgate.netfrontiersin.orguniversiteitleiden.nl The complete genome sequence of the this compound-type A. rhizogenes strain K599 has been elucidated, providing a valuable resource for studying the genes involved in this compound synthesis, which are typically located adjacent to the right border repeat in this compound Ri plasmids. universiteitleiden.nlfspublishers.orgnih.gov Comparative genomic and phylogenomic analyses are powerful tools for understanding phylogenetic distinctions and variations in genome content across different organisms. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov These analyses, aided by advanced bioinformatics tools, can resolve taxonomic issues, elucidate phylogenetic relationships, and provide insights into virulence and resistance profiles of microorganisms. mdpi.com Whole-genome-based phylogenetic methods, particularly those utilizing core-genome-wide genes, offer enhanced resolution for delineating closely related strains and understanding evolutionary distances. frontiersin.org

Development of Advanced Research Tools and Systems Inspired by this compound Metabolism

The detailed understanding of this compound metabolism and its role in Agrobacterium-mediated plant transformation is inspiring the development of advanced research tools and systems. Agrobacterium-mediated transformation, which involves the transfer and integration of T-DNA (including opine synthesis genes) into the host plant genome, is a cornerstone of plant genetic engineering. fspublishers.org The availability of accurate and complete genome sequences, such as that of A. rhizogenes K599, is expected to further facilitate the development of Agrobacterium rhizogenes as an even more refined tool for plant transformation. fspublishers.org Moreover, hairy root transformation systems are being leveraged as efficient platforms for CRISPR/Cas9-directed genome editing, enabling rapid evaluation of gene function in various plant species. researchgate.netfrontiersin.org The classification of Ri plasmids based on the opine type induced, including the this compound type, directly underpins the utility of these systems in gene editing, as the T-DNA from these plasmids is crucial for inducing hairy roots and subsequently for genetic manipulation. frontiersin.org

Q & A

Q. Advanced: How can researchers optimize this compound synthesis to address low yields or stereochemical inconsistencies?

Methodological Answer :

  • Basic : this compound synthesis typically follows established protocols for opine-type compounds, involving condensation reactions between α-keto acids (e.g., α-ketoglutaric acid) and specific amino acids under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment .
  • Advanced : Low yields may stem from competing side reactions; optimizing reaction conditions (e.g., inert atmosphere, catalyst selection) and monitoring intermediates via liquid chromatography-mass spectrometry (LC-MS) can mitigate this. For stereochemical issues, chiral column chromatography or enzymatic resolution methods (e.g., esterase-mediated separation) are recommended. Comparative analysis with analogous opines (e.g., nopaline, octopine) can identify structural bottlenecks .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How should researchers resolve conflicting spectral data (e.g., unexpected peaks in NMR) during this compound characterization?

Methodological Answer :

  • Basic : Core techniques include ¹H/¹³C NMR for backbone structure elucidation, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography is optional but valuable for absolute configuration determination .
  • Advanced : Contradictory NMR peaks may arise from impurities, tautomerism, or solvent interactions. Purify samples via recrystallization or preparative HPLC, then reacquire spectra under standardized conditions (e.g., deuterated solvent, controlled temperature). Cross-validate with alternative methods like 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .

Basic: How is this compound quantified in plant tissue samples?

Q. Advanced: What experimental controls are critical to avoid false positives/negatives in this compound quantification assays?

Methodological Answer :

  • Basic : Use HPLC coupled with UV-Vis detection (210–220 nm for opines) or tandem MS for higher sensitivity. Calibrate with synthetic this compound standards and validate via spike-recovery tests .
  • Advanced : Include negative controls (e.g., tissue from non-transformed plants) to rule out endogenous compounds. For MS-based assays, isotope-labeled internal standards (e.g., ¹³C-cucumopine) correct for matrix effects. Replicate experiments across independent biological samples to account for variability .

Basic: What biological roles of this compound are documented in plant-microbe interactions?

Q. Advanced: How can researchers design experiments to differentiate this compound’s signaling functions from its metabolic roles?

Methodological Answer :

  • Basic : this compound acts as a nutrient source for Agrobacterium during plant tumorigenesis and may modulate host gene expression. Study its catabolism via bacterial opine oxidase assays or plant transcriptome profiling under this compound exposure .
  • Advanced : To dissect signaling vs. metabolic roles, employ genetic knockouts (e.g., Agrobacterium strains lacking opine catabolism genes) and track plant responses via dual RNA-seq. Pharmacological inhibition of opine uptake (e.g., using protonophore agents) can further isolate signaling effects .

Basic: How does this compound stability vary under different storage conditions?

Q. Advanced: What analytical approaches validate this compound degradation pathways under abiotic stressors (e.g., pH, light)?

Methodological Answer :

  • Basic : Store this compound in anhydrous, dark conditions at −20°C. Monitor stability via periodic HPLC analysis over 6–12 months .
  • Advanced : For degradation studies, expose this compound to stressors (e.g., UV light, acidic/basic buffers) and profile degradation products via LC-MS/MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under varying temperatures. Compare with structurally similar opines to identify labile functional groups .

Basic: What in vitro assays are used to study this compound’s biological activity?

Q. Advanced: How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer :

  • Basic : Common assays include bacterial growth promotion tests (e.g., Agrobacterium proliferation in this compound-supplemented media) and plant cell culture models to assess gene induction .
  • Advanced : Discrepancies may arise from bioavailability or host-microbe interplay. Use isotopic tracing (e.g., ¹⁴C-cucumopine) to track uptake in vivo. Combine transcriptomics (plant/bacteria) with metabolomics to map systemic effects absent in vitro .

Basic: What are the ethical guidelines for publishing this compound-related research?

Q. Advanced: How should researchers navigate contradictory findings when synthesizing this compound literature for review articles?

Methodological Answer :

  • Basic : Disclose funding sources, avoid data manipulation, and adhere to journal-specific protocols for compound characterization (e.g., providing raw spectral data as supplementary material) .
  • Advanced : Systematically evaluate methodological variations (e.g., synthesis routes, assay conditions) across studies using tools like PRISMA flowcharts. Highlight knowledge gaps in a “Future Directions” section and propose validation experiments (e.g., multi-lab reproducibility studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.